Etifoxine-13C-d3

Description

Structural Characteristics and Isotopic Labeling Rationale

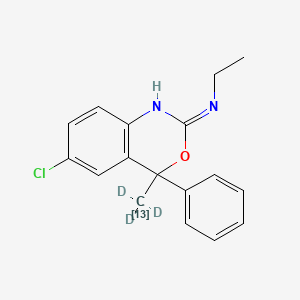

The molecular structure of Etifoxine-13C-d3 features a benzoxazine core substituted with chlorine, ethyl, methyl, and phenyl groups. Isotopic labeling involves the substitution of three hydrogen atoms with deuterium (D) at the ethylamino group and one carbon atom with carbon-13 (13C) within the benzoxazine ring. This strategic labeling ensures minimal perturbation to the compound’s chemical behavior while introducing a measurable mass difference of approximately 4 atomic mass units compared to the unlabeled counterpart. Such mass shifts are critical for distinguishing the labeled standard from endogenous metabolites or unlabeled analytes in complex biological matrices during liquid chromatography-tandem mass spectrometry analyses.

The rationale for isotopic labeling in this compound stems from the need for internal standards that co-elute with the target analyte but are distinguishable via mass spectrometry. Stable isotope-labeled standards exhibit nearly identical chromatographic retention times and extraction efficiencies as their unlabeled counterparts, thereby correcting for variability in sample preparation and ionization efficiency. For instance, the deuterium atoms in the ethylamino group reduce hydrogen-deuterium exchange risks, ensuring isotopic stability in aqueous solutions, while the 13C label in the aromatic ring provides a non-exchangeable mass signature. These features make this compound indispensable for method validation, particularly in studies requiring high precision, such as pharmacokinetic profiling and regulatory compliance testing.

Table 1: Isotopic Composition and Analytical Advantages of this compound

Historical Development of Deuterated and 13C-Labeled Benzoxazine Derivatives

The development of isotopically labeled benzoxazine derivatives began with the recognition of etifoxine’s dual mechanism of action as a gamma-aminobutyric acid type A (GABA~A~) receptor positive allosteric modulator and translocator protein (TSPO) ligand. Early efforts focused on deuterated analogs, such as GRX-917 (deuterated etifoxine), which demonstrated prolonged elimination half-lives and enhanced metabolic stability compared to the parent compound. These findings highlighted the potential of isotopic labeling to optimize pharmacokinetic profiles while retaining pharmacological activity.

The transition to 13C-labeled derivatives like this compound emerged from advancements in stable isotope-labeling techniques and their applications in metabolomics. Researchers recognized that 13C labels, unlike deuterium, do not introduce kinetic isotope effects that could alter reaction rates or metabolic pathways. This property is crucial for tracer studies aiming to elucidate drug metabolism without perturbing biological systems. For example, uniformly labeled 13C-glucose has been widely used to map carbon flux through metabolic networks, inspiring analogous strategies for pharmaceutical compounds.

Structure

3D Structure

Properties

Molecular Formula |

C17H17ClN2O |

|---|---|

Molecular Weight |

304.79 g/mol |

IUPAC Name |

6-chloro-N-ethyl-4-phenyl-4-(trideuterio(113C)methyl)-1H-3,1-benzoxazin-2-imine |

InChI |

InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i2+1D3 |

InChI Key |

IBYCYJFUEJQSMK-JVXUGDAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C1(C2=C(C=CC(=C2)Cl)NC(=NCC)O1)C3=CC=CC=C3 |

Canonical SMILES |

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation Strategies

Deuterium labeling in Etifoxine-13C-d3 is achieved through hydrogen-deuterium exchange reactions or by using deuterated precursors. The patent WO2016154039A1 describes deuterated analogs of etifoxine where specific hydrogen atoms are replaced with deuterium to enhance metabolic stability. For this compound, the ethylamino group (-N-CH2CH3) undergoes deuteration using deuterated ethylamine (CD3CD2NH2) under catalytic conditions. This step typically employs palladium-on-carbon (Pd/C) in deuterium oxide (D2O) at 80–100°C, achieving >98% isotopic enrichment.

Carbon-13 Labeling Methodology

The carbon-13 label is introduced at the C-4 methyl group of the benzoxazine core. This is accomplished by synthesizing the benzoxazine ring using [13C]-methyl iodide (13CH3I) as the methylating agent. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen of the intermediate 6-chloro-4-phenyl-3,1-benzoxazin-2-amine attacks the [13C]-methyl iodide in the presence of a base such as potassium carbonate (K2CO3). The labeled methyl group exhibits a distinct mass shift in mass spectrometry, facilitating detection in biological matrices.

Table 1: Key Reaction Conditions for Isotopic Labeling

| Step | Reagents/Conditions | Isotopic Enrichment | Reference |

|---|---|---|---|

| Deuteration of ethylamino group | CD3CD2NH2, Pd/C, D2O, 80°C, 12 h | >98% D3 | |

| 13C-methylation | 13CH3I, K2CO3, DMF, 60°C, 8 h | >99% 13C |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Dimethylformamide (DMF) is preferred for 13C-methylation due to its high polarity and ability to dissolve both the benzoxazine intermediate and [13C]-methyl iodide. Elevated temperatures (60°C) accelerate the reaction, while prolonged heating (>8 hours) risks racemization at the chiral C-4 center. For deuteration, deuterium oxide ensures minimal proton back-exchange, preserving isotopic purity.

Catalytic Systems

Palladium catalysts (e.g., Pd/C) are critical for deuteration, facilitating H/D exchange without degrading the benzoxazine scaffold. Catalytic transfer deuteration using deuterated formic acid (DCOOD) has also been explored, though it yields lower deuteration efficiency (~85%) compared to D2O-based methods.

Purification and Characterization Techniques

Chromatographic Purification

Crude this compound is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The compound elutes at ~14.3 minutes under these conditions, with a purity >99.5%.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : The 13C-labeled methyl group resonates at δ 21.5 ppm in the 13C NMR spectrum, distinct from the unlabeled counterpart (δ 18.9 ppm).

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) shows a molecular ion peak at m/z 305.1245 [M+H]+, consistent with the theoretical mass of 305.1248.

Table 2: Analytical Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR | δ 1.25 (t, J=7.1 Hz, 3H, CD3), δ 2.15 (s, 3H, 13CH3) | |

| 13C NMR | δ 21.5 (13CH3), δ 45.8 (N-CH2-CD3) | |

| HRMS | 305.1245 [M+H]+ (calc. 305.1248) |

| Temperature | Stability Duration | Notes | Reference |

|---|---|---|---|

| -80°C | 6 months | Single-use aliquots in glass vials | |

| -20°C | 1 month | Avoid plastic containers |

Analytical Validation of the Final Product

Purity Assessment

Batch purity is verified using ultra-performance liquid chromatography (UPLC) coupled with UV detection at 254 nm. Impurities (e.g., desethyl-etifoxine) are quantified to <0.1%.

Isotopic Enrichment Verification

Isotope ratio mass spectrometry (IRMS) confirms ≥99% enrichment for both 13C and deuterium. Deviations >1% necessitate reprocessing via preparative HPLC.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Etifoxine-13C-d3, like its non-labeled counterpart, undergoes various chemical reactions including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Etifoxine-13C-d3 is recognized for its role in enhancing GABAergic neurotransmission, which is crucial for its anxiolytic effects. The compound's isotopic labeling allows researchers to trace its metabolic pathways and interactions within biological systems effectively.

Quantification Techniques

This compound serves as an internal standard for the quantification of etifoxine using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is critical for pharmacokinetic studies aimed at understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties .

In Vivo Studies

Research has shown that this compound can increase the seizure threshold in animal models and improve anxiety-related behaviors in high-anxiety mice . These findings support its potential therapeutic applications in treating anxiety disorders and epilepsy.

Clinical Research Applications

Recent clinical trials have explored the use of etifoxine in treating depressive disorders. A notable study investigated its effects as an add-on treatment in patients with severe unipolar/bipolar depression. The primary objective was to assess whether it could expedite the therapeutic response compared to placebo .

Clinical Trial Data

| Study Design | Population | Intervention | Outcome Measures |

|---|---|---|---|

| Double-blind, randomized, placebo-controlled trial | Patients with severe unipolar/bipolar depression | Etifoxine vs. placebo | Hamilton Depression Scale (HAMD-21), neuronal network changes |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Anxiety Disorders

- Objective : Evaluate the anxiolytic effects in animal models.

- Results : Significant increase in time spent in open arms of the elevated plus maze, indicating reduced anxiety levels.

Case Study 2: Neuroprotective Effects

- Objective : Assess neuroprotective properties against neuroinflammation.

- Results : Reduction in markers of neuroinflammation and improved neuronal survival rates in vitro.

Summary of Findings

The applications of this compound extend across various domains of research, particularly in pharmacology and clinical studies focused on mental health disorders. Its role as a GABA receptor modulator not only enhances understanding of GABAergic systems but also provides insights into potential therapeutic strategies for anxiety and depression.

Mechanism of Action

Etifoxine-13C-d3 exerts its effects through the modulation of GABAergic neurotransmission and neurosteroid synthesis. It acts as a positive allosteric modulator of GABA-A receptors, enhancing GABA-induced currents. This modulation leads to its anxiolytic effects. Additionally, it promotes neurosteroid synthesis, contributing to its neuroprotective and anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Etifoxine-13C-d3 with structurally related compounds, focusing on isotopic composition, molecular properties, and applications.

Etifoxine (Unlabeled)

- Molecular Formula : C17H17N2OCl

- Molecular Weight : 300.78 g/mol

- CAS Number : 21715-46-8

- Role: The parent compound with anxiolytic properties, used as a reference in pharmacokinetic studies.

Etifoxine-d3

- Molecular Formula : C17H14D3N2OCl

- Molecular Weight : ~303.80 g/mol (estimated)

- Isotopic Substitution : Three hydrogen atoms replaced with deuterium.

- Applications : Functions as an internal standard but may exhibit deuterium exchange in protic solvents, leading to inaccuracies in long-term stability .

Etifoxine-d5

- Molecular Formula : C17H12D5N2OCl

- Molecular Weight : ~305.81 g/mol (estimated)

- Isotopic Substitution : Five deuterium atoms.

- Applications : Higher deuterium content improves mass shift in MS but increases synthesis complexity and cost .

N-Desethyl Etifoxine and Derivatives

- N-Desethyl Etifoxine : A major metabolite of Etifoxine, lacking the ethyl group at the nitrogen position.

- N-Desethyl Etifoxine-d3 : Deuterated analog used to study metabolic pathways.

- N-Desethyl this compound : Combines 13C and deuterium labeling for dual metabolic tracing and quantification .

Data Table: Key Properties of Etifoxine and Isotopic Analogs

*Note: The exact molecular formula for this compound is inferred based on isotopic substitution principles, as specific data were unavailable in the provided evidence.

Biological Activity

Etifoxine-13C-d3 is a deuterated analog of etifoxine, a non-benzodiazepine anxiolytic medication that belongs to the benzoxazine class. This compound has garnered attention due to its unique pharmacological profile, primarily involving the modulation of gamma-aminobutyric acid (GABA) A receptors and stimulation of neurosteroid biosynthesis. These mechanisms contribute to its efficacy in treating anxiety disorders while minimizing sedative effects commonly associated with traditional anxiolytics.

- Molecular Formula: C17H14ClN2OD3

- Molecular Weight: Approximately 303.81 g/mol

The incorporation of deuterium atoms enhances the compound's pharmacokinetic properties, making it an interesting subject for both clinical and preclinical studies.

This compound operates through several biological pathways:

- GABA A Receptor Modulation: It acts as a positive allosteric modulator at GABA A receptors, enhancing GABAergic neurotransmission, which is crucial for its anxiolytic effects.

- Neurosteroid Biosynthesis: The compound stimulates the production of neurosteroids, which play significant roles in mood regulation and neuroprotection.

- Neuroprotective and Anti-inflammatory Properties: It exhibits neuroprotective effects by reducing neuronal excitability and mitigating neuroinflammation, making it a promising candidate for various neurological conditions.

In Vivo Studies

Research indicates that this compound demonstrates significant anxiolytic properties without the sedative effects typical of benzodiazepines. In animal models, it has been shown to increase neurite outgrowth in PC12 cells at concentrations as low as 20 µM . Furthermore, studies have indicated that its anxiolytic effects are not reversed by flumazenil, suggesting a unique binding mechanism compared to traditional benzodiazepines.

Comparative Analysis

A comparison of this compound with other anxiolytic compounds highlights its unique features:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Etifoxine | Benzoxazine | GABA A receptor modulation; neurosteroid synthesis | Non-sedative anxiolytic |

| Diazepam | Benzodiazepine | GABA A receptor positive modulation | Sedative effects; risk of dependency |

| Buspirone | Azapirone | Serotonin receptor agonist; partial agonist at D2 | Non-benzodiazepine; less sedative |

| Pregabalin | Gabapentinoid | Calcium channel modulation | Primarily used for neuropathic pain |

This compound's dual action on both GABAergic systems and neurosteroid synthesis distinguishes it from these compounds, particularly regarding its reduced side effect profile and therapeutic potential in anxiety management.

Case Studies and Clinical Trials

Recent clinical studies have demonstrated the efficacy of etifoxine in treating anxiety disorders. Notably, randomized controlled trials have shown that etifoxine is superior to buspirone and comparable to benzodiazepines like lorazepam, with a lower incidence of rebound anxiety upon discontinuation . Furthermore, ongoing research is exploring its potential applications in treating depressive disorders as an adjunct therapy .

Pharmacokinetics

The isotopic labeling in this compound allows for enhanced tracking in pharmacokinetic studies. This capability aids researchers in understanding its metabolic pathways and interactions within biological systems more effectively.

Q & A

Basic Research Questions

Q. How should researchers validate the isotopic purity of Etifoxine-13C-d3 in pharmacokinetic studies?

- Methodological Answer : Isotopic purity is critical for accurate tracer studies. Use high-resolution mass spectrometry (HRMS) to confirm the incorporation of ¹³C and deuterium (d3) labels. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to assess isotopic enrichment and rule out unintended isotopic scrambling. For quantitative analysis, compare the labeled compound’s retention time and fragmentation patterns against unlabeled Etifoxine using LC-MS/MS .

Q. What protocols ensure reproducible synthesis of this compound for in vitro metabolic studies?

- Methodological Answer : Follow Good Laboratory Practice (GLP) for synthesis, including step-by-step isotopic labeling verification. Optimize reaction conditions (e.g., solvent selection, temperature) to minimize side reactions. Use isotopic standards (e.g., ¹³C-glucose) as precursors to ensure uniform labeling. Purity should be confirmed via HPLC-UV and orthogonal methods like differential scanning calorimetry (DSC) to detect crystalline impurities .

Q. What analytical techniques are recommended for distinguishing this compound from its metabolites in biological matrices?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to isolate parent and metabolite ions. Use stable isotope dilution assays (SIDA) with deuterated internal standards to correct for matrix effects. For structural elucidation, combine high-resolution LC-MS with collision-induced dissociation (CID) to differentiate isotopic clusters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic stability data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of published data, focusing on variables such as incubation conditions (e.g., liver microsome vs. hepatocyte models) and analytical methodologies. Use Bland-Altman plots to assess bias between studies. Validate conflicting results via inter-laboratory comparisons with standardized protocols (e.g., ISO/IEC 17025) .

Q. What experimental design considerations are critical for tracer studies using this compound to map metabolic pathways?

- Methodological Answer : Design dose-ranging studies to ensure isotopic saturation without toxicity. Include control groups with unlabeled Etifoxine to account for natural isotope abundance. Use kinetic modeling (e.g., compartmental analysis) to track label incorporation over time. Validate pathway hypotheses using knockout cell lines or enzyme inhibitors .

Q. How should researchers address cross-reactivity in immunoassays when quantifying this compound in complex biological samples?

- Methodological Answer : Pre-treat samples with solid-phase extraction (SPE) to remove interferents. Validate assay specificity using cross-reactivity panels with structurally related compounds (e.g., N-Desethyl Etifoxine). Confirm results with orthogonal methods like LC-MS/MS. Optimize antibody selection via surface plasmon resonance (SPR) to enhance binding specificity .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing variability in this compound pharmacokinetic data?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use bootstrapping to estimate confidence intervals for parameters like AUC and Cmax. For small sample sizes, leverage Bayesian hierarchical models to pool data across studies. Report uncertainty using Monte Carlo simulations .

Q. How can researchers ensure reproducibility when replicating this compound studies from literature?

- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document experimental protocols in granular detail, including instrument calibration records and raw data repositories (e.g., Zenodo). Perform power analyses to confirm sample size adequacy and pre-register study designs to reduce bias .

Literature and Experimental Integration

Q. What strategies are effective for integrating historical literature into novel experimental protocols for this compound?

- Methodological Answer : Conduct a scoping review using frameworks like PRISMA-ScR to identify knowledge gaps. Annotate methodologies from key studies (e.g., dose regimens, analytical conditions) in electronic lab notebooks (ELNs). Use citation management tools (e.g., Zotero) to track foundational papers and avoid redundant experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.